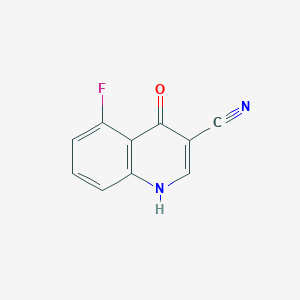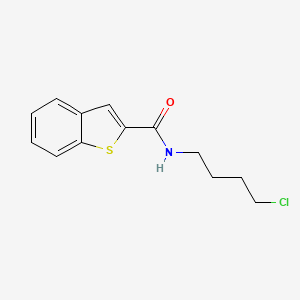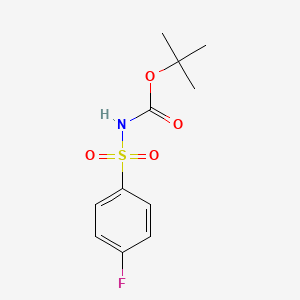
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- is a polyhydroxylated cyclooctane derivative. This compound is characterized by the presence of five hydroxyl groups attached to a cyclooctane ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- typically involves multi-step organic synthesis. One common method includes the hydroxylation of cyclooctane derivatives under controlled conditions. The reaction often employs oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions on the cyclooctane ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydroxylation reactions. The process conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclooctane derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclooctane derivatives with fewer hydroxyl groups
Substitution: Halogenated cyclooctane derivatives
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its polyhydroxylated structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the cyclooctane ring can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6-Cyclohexanehexol: A similar polyhydroxylated compound with six hydroxyl groups attached to a cyclohexane ring.
1,2,3,4,5,6-Cyclooctanehexol: Another polyhydroxylated cyclooctane derivative with six hydroxyl groups.
Uniqueness
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- is unique due to its specific stereochemistry and the presence of five hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
801260-27-5 |
|---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(1R,2R,3R,4R,6S)-cyclooctane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1 |
InChI-Schlüssel |
ZRZYFOWZQLDUNW-SLBCVNJHSA-N |
Isomerische SMILES |
C1C[C@H]([C@H]([C@@H]([C@@H](C[C@H]1O)O)O)O)O |
Kanonische SMILES |
C1CC(C(C(C(CC1O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


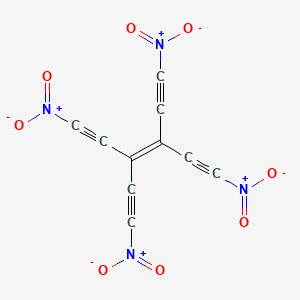

![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)

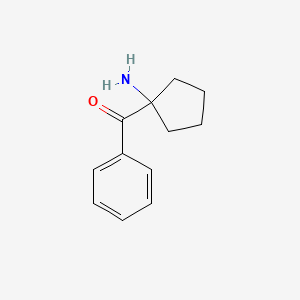
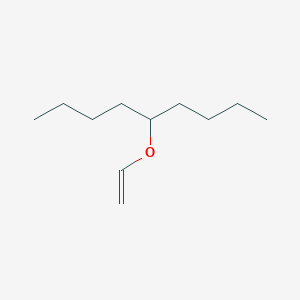
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
